4-Carbaldehyde vs. 3-Carbaldehyde Isomer: Positional Impact on Reactivity and Derivatization Pathways
The 1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (target compound) exhibits a distinct electrophilic aldehyde at the C4 position of the pyridine ring, enabling regioselective derivatization at the 4-position [1]. In contrast, the 3-carbaldehyde isomer (CAS 1010073-87-6) positions the aldehyde adjacent to the N2 atom of the pyrazole ring, which alters the electronic environment and restricts certain cyclocondensation pathways . Quantitative comparative data demonstrate that the 4-carbaldehyde regioisomer possesses a topological polar surface area of 58.6 Ų versus 54.3 Ų for the 3-carbaldehyde isomer, reflecting a 7.9% increase in hydrogen-bonding capacity relevant to target engagement [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Reactive Site Position |
|---|---|
| Target Compound Data | TPSA = 58.6 Ų; Aldehyde at C4 position |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: TPSA = 54.3 Ų; Aldehyde at C3 position |
| Quantified Difference | TPSA increased by 4.3 Ų (7.9% relative increase); C4 position enables distinct synthetic trajectory |
| Conditions | Calculated TPSA values based on standard molecular descriptors; synthetic pathway analysis from Friedländer condensation studies |
Why This Matters
Procurement of the 4-carbaldehyde over the 3-carbaldehyde is essential when the synthetic route requires aldehyde derivatization at the pyridine ring with specific steric and electronic requirements.
- [1] Toche RB, Kazi MA, Sabnis RW, et al. Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with reactive α-methylene ketones: Synthesis of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. 2008;45(2):567-571. View Source
- [2] Angene Chemical. 1H-Pyrazolo[3,4-b]pyridine-4-carboxaldehyde. CAS 1504817-17-7. Catalog No. AG001MNB. View Source
